Bis-aminooxy-PEG2
Overview
Description
Bis-aminooxy-PEG2 is a polyethylene glycol (PEG) derivative containing two aminooxy groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery applications .
Mechanism of Action
Target of Action
Bis-aminooxy-PEG2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that these ligands bind to.
Mode of Action
This compound, as a PROTAC linker, plays a crucial role in bringing the E3 ubiquitin ligase and the target protein into proximity . This allows the ubiquitin ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome . The aminooxy groups of this compound can be used in bioconjugation, reacting with an aldehyde to form an oxime bond .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis. By facilitating the ubiquitination of target proteins, this compound can selectively degrade these proteins, thereby influencing the biochemical pathways in which they are involved.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . This can have various molecular and cellular effects depending on the specific functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate disease symptoms.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interactions with target proteins. Additionally, the presence of other molecules that can react with the aminooxy groups of this compound might influence its efficacy .
Biochemical Analysis
Biochemical Properties
Bis-aminooxy-PEG2 plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . The aminooxy groups of this compound interact with aldehyde groups of other biomolecules, forming oxime bonds . This interaction is crucial in bioconjugation processes .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . As a linker in PROTACs, this compound can influence cell function by enabling the selective degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its aminooxy groups, which can form oxime bonds with aldehydes . This binding interaction is key to its role in the synthesis of PROTACs , enabling the selective degradation of target proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the oxime bonds it forms
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes involved in the formation of oxime bonds
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-aminooxy-PEG2 is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy groups. The aminooxy groups are introduced by reacting PEG with hydroxylamine derivatives under controlled conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of catalysts to facilitate the formation of the aminooxy groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
Bis-aminooxy-PEG2 undergoes several types of chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form nitroso derivatives.
Reduction: In the presence of reductants, the aminooxy groups can form hydroxylamine linkages.
Substitution: The aminooxy groups react with aldehydes to form oxime bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The reaction with aldehydes typically occurs under mild conditions, often in aqueous or organic solvents.
Major Products Formed
Oxime Bonds: Formed from the reaction with aldehydes.
Hydroxylamine Linkages: Formed under reductive conditions.
Scientific Research Applications
Bis-aminooxy-PEG2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the selective degradation of target proteins, aiding in the study of protein function and regulation.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the development of advanced materials and nanotechnology applications .
Comparison with Similar Compounds
Similar Compounds
Bis-aminooxy-PEG3: Similar to Bis-aminooxy-PEG2 but with a longer PEG spacer, providing greater flexibility and solubility.
Bis-aminooxy-PEG4: Another variant with an even longer PEG spacer, offering enhanced solubility and reduced steric hindrance.
Aminooxy-PEG2-bis-PEG3-DBCO: Contains additional functional groups for click chemistry applications.
Uniqueness
This compound is unique due to its optimal PEG spacer length, which balances solubility and reactivity. Its dual aminooxy groups provide versatile reactivity with aldehydes, making it a valuable tool in various bioconjugation and drug delivery applications .
Properties
IUPAC Name |
O-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O4/c7-11-5-3-9-1-2-10-4-6-12-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBZGQLBKGNQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176783 | |
Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98627-71-5 | |
Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98627-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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